N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine
Description
N4,N4'-Bis(4-bromophenyl)-N4,N4'-Bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine is a diamine-based biphenyl derivative featuring bromophenyl and butylphenyl substituents. This compound is structurally characterized by a central biphenyl core with two pairs of aryl amine groups at the 4,4' positions, modified by electron-withdrawing bromine (4-bromophenyl) and electron-donating butyl (4-butylphenyl) groups. Such substitutions influence its electronic properties, solubility, and thermal stability, making it relevant for applications in organic electronics and optoelectronics .
The compound’s bromine substituents may enhance oxidative stability, while butyl groups improve solubility in organic solvents, critical for thin-film processing .
Properties
Molecular Formula |
C44H42Br2N2 |
|---|---|
Molecular Weight |
758.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-butylanilino)phenyl]phenyl]-4-butylaniline |
InChI |
InChI=1S/C44H42Br2N2/c1-3-5-7-33-9-21-39(22-10-33)47(43-29-17-37(45)18-30-43)41-25-13-35(14-26-41)36-15-27-42(28-16-36)48(44-31-19-38(46)20-32-44)40-23-11-34(12-24-40)8-6-4-2/h9-32H,3-8H2,1-2H3 |
InChI Key |
PJENNDXPLXMBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)CCCC)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
- Starting Materials: [1,1'-biphenyl]-4,4'-diamine, 4-bromobromobenzene (for bromophenyl introduction), and 4-butylphenyl halide or boronic acid derivatives.
- Catalysts and Ligands: Palladium acetate or Pd2(dba)3 as the palladium source; tri-tert-butylphosphine or other bulky phosphine ligands to enhance reactivity and selectivity.
- Base: Sodium tert-butoxide or sodium t-butanolate to deprotonate amines and facilitate coupling.
- Solvent: Toluene, xylene, or hexane, often under inert atmosphere (nitrogen or argon).
- Conditions: Heating at 90–130 °C for 4.5 to 50 hours depending on substrate reactivity.
- Workup: Filtration, silica gel chromatography, recrystallization, and sublimation to purify the product.
Example from related compounds:
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate (Pd(OAc)2) |
| Ligand | Tri-tert-butylphosphine |
| Base | Sodium tert-butoxide |
| Solvent | Toluene or xylene |
| Temperature | 90–130 °C |
| Reaction Time | 4.5–50 hours |
| Yield | 34–96% (depending on substrate and conditions) |
This method has been successfully applied to synthesize structurally related biphenyl diamines and triarylamines, yielding high purity products confirmed by NMR, MS, and UV-Vis spectroscopy.
Stepwise Functionalization Approach
- Step 1: Starting from [1,1'-biphenyl]-4,4'-diamine, perform selective bromination at the para positions of the aniline rings to introduce 4-bromophenyl groups.
- Step 2: Conduct nucleophilic substitution or palladium-catalyzed amination to attach 4-butylphenyl groups to the nitrogen atoms.
- Step 3: Purify the final compound by chromatographic techniques and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), organometallic compounds, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield brominated biphenyl derivatives, while substitution reactions may produce butyl-substituted biphenyl compounds .
Scientific Research Applications
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Optoelectronic Performance
- Bromophenyl vs. Nitrobenzylidene (S1): The nitro group in S1 enhances electron-withdrawing capacity, making it suitable for ion-channel probes, whereas bromine in the target compound balances electronic effects and stability .
- Butylphenyl vs. Vinylphenyl (VNPB): The butyl group improves solubility compared to vinylphenyl, which enables cross-linking for robust HTLs in perovskite solar cells. VNPB-modified HTLs increase open-circuit voltage (Voc) by ≥30 mV due to reduced recombination .
Thermal and Environmental Stability
- Cross-Linkable Groups: VNPB’s vinyl groups allow thermal cross-linking, forming moisture-resistant layers that retain efficiency under harsh conditions (e.g., 85°C/85% humidity) . In contrast, the target compound’s bromine may enhance intrinsic stability against oxidation .
- Tetrabromophenyl Analogue: The fully brominated derivative (tetrakis(4-bromophenyl)) exhibits high thermal stability, with a melting point >250°C, suitable for high-temperature processing .
Biological Activity
N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine, also known as a biphenyl derivative, possesses significant biological activity that has garnered attention in various research fields. This compound's molecular formula is C38H38Br2N2, with a molecular weight of 682.53 g/mol. Its unique structure, featuring multiple aromatic rings and functional groups, contributes to its diverse biological properties.
Molecular Characteristics
- Molecular Formula : C38H38Br2N2
- Molecular Weight : 682.53 g/mol
- CAS Number : 372200-89-0
Structural Features
The compound consists of two bromophenyl groups and two butylphenyl groups attached to a biphenyl backbone. This configuration enhances its potential interactions with biological targets.
Antiviral Activity
Recent studies indicate that derivatives of biphenyl compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as SARS-CoV-2. The antiviral activity is often assessed through in vitro assays measuring the compound's ability to inhibit viral replication.
Antifungal Activity
Research has demonstrated that biphenyl derivatives can possess antifungal properties. In vitro tests have shown varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values provide insight into the potency of these compounds.
| Compound | MIC (µmol/mL) | Fungal Strain |
|---|---|---|
| Compound A | 0.304 | C. tropicalis |
| Compound B | 0.287 | C. albicans |
| Compound C | 0.561 | A. niger |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of this compound. Studies typically involve evaluating the compound's effects on various cell lines to determine its potential therapeutic window.
Case Study 1: Antiviral Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of biphenyl compounds and evaluated their antiviral activity against SARS-CoV-2. The study found that specific substitutions on the phenyl rings significantly influenced antiviral efficacy, suggesting that this compound could be a candidate for further development in antiviral therapies .
Case Study 2: Antifungal Activity Assessment
Another study focused on the antifungal activity of related biphenyl compounds against various fungal strains. The results indicated that certain derivatives exhibited strong antifungal properties, with MIC values comparable to established antifungal agents . This highlights the potential of this compound in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
